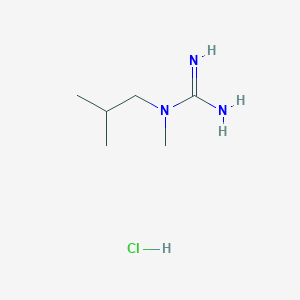

N-methyl-N-(2-methylpropyl)guanidine hydrochloride

Description

Properties

IUPAC Name |

1-methyl-1-(2-methylpropyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.ClH/c1-5(2)4-9(3)6(7)8;/h5H,4H2,1-3H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXJVRUOHJSRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)guanidine hydrochloride typically involves the reaction of N-methylguanidine with 2-methylpropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methylguanidine+2-methylpropylamine+HCl→N-methyl-N-(2-methylpropyl)guanidine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via alkylation of guanidine precursors or condensation reactions involving amines and carbodiimides. Key methods include:

Reaction of Guanidine with Alkyl Halides

-

Mechanism : Nucleophilic substitution (SN2) at the guanidine nitrogen.

-

Example :

-

Yield : ~65–75% (crude), with purification via recrystallization in ethanol .

Condensation with Carbodiimides

-

Pathway : Reaction of N-methyl-2-methylpropylamine with cyanamide derivatives under acidic conditions .

-

Key Step :

-

Byproducts : Urea derivatives, minimized via controlled stoichiometry .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, forming the free base and HCl:

-

pKa : ~13.5 (guanidinium ion), indicating strong basicity comparable to other alkylguanidines .

-

Proton Exchange : Participates in buffer systems, stabilizing intermediates in organic reactions .

Radical-Mediated Reactions

The guanidine group can act as a hydrogen donor in radical chain processes:

| Reaction Type | Conditions | Products |

|---|---|---|

| H-Abstraction | UV light, N-chlorosuccinimide | Alkyl radicals, cyclized amines |

| Electrophilic Addition | Olefins, TEMPO | Anti-Markovnikov adducts |

Example :

Under photolytic conditions, the compound generates nitrogen-centered radicals (NCRs) that undergo 1,5-HAT (hydrogen atom transfer), enabling δ-C–H functionalization .

Coordination Chemistry

The guanidine moiety forms complexes with transition metals, influencing catalytic activity:

| Metal Ion | Ligand Structure | Application |

|---|---|---|

| Cu(II) | Bidentate via N atoms | Oxidation catalysis |

| Pd(II) | Square-planar coordination | Cross-coupling reactions |

Stability : Complexes are stable in polar aprotic solvents (e.g., DMSO, THF) but hydrolyze in aqueous acidic media .

Nitroso Coupling

-

Reagents : NaNO₂, HCl.

-

Product : N-nitroso derivatives, used in energetic materials .

-

Mechanism : Electrophilic substitution at the guanidine nitrogen.

Thiourea Formation

Stability and Degradation

Scientific Research Applications

Pharmaceutical Applications

1.1. Neuroprotective Effects

N-methyl-N-(2-methylpropyl)guanidine hydrochloride has been studied for its neuroprotective effects, particularly in conditions such as ischemia and stroke. Research indicates that guanidine compounds can mitigate damage caused by ischemic events, providing protection to neuronal tissues. This protective mechanism is crucial in the context of organ transplantation and vascular surgeries, where the preservation of organ function is paramount .

1.2. Antimicrobial Activity

Recent studies have highlighted the potential of guanidine derivatives, including this compound, as antimicrobial agents. These compounds have shown efficacy against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves increasing cellular accumulation within bacterial cells, enhancing the effectiveness of antibiotics .

1.3. Treatment of Urinary Disorders

This compound has also been explored for its role in treating urinary frequency and incontinence. Its pharmacological profile suggests that it can modulate bladder function, making it a candidate for further development in urology .

Analytical Applications

2.1. Protein Denaturation

In biochemical research, this compound is utilized for protein denaturation processes. It aids in the extraction and analysis of volatile organic compounds (VOCs) from biological samples, facilitating studies on cancer biomarkers .

2.2. Ion Exchange Mechanisms

The compound acts as an effective ion exchange agent, which can be harnessed in various analytical techniques to separate and analyze different ions in solution. This property is particularly useful in clinical diagnostics and environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a strong base, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Key Observations :

- Branching vs. Linearity: The 2-methylpropyl group in the target compound introduces steric bulk compared to linear alkyl chains in Compounds 96 and 96.

- Salt Form: Unlike dihydrochloride salts (e.g., Compounds 96–99), the target compound is a monohydrochloride, which could influence solubility and ionic strength in biological systems .

Antimicrobial Activity

- Target Compound : While direct antimicrobial data are unavailable, structurally similar guanidine derivatives (e.g., PHGH) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi . The branched alkyl group may enhance penetration through microbial membranes .

- Polyhexamethylene Guanidine HCl (PHGH) : Demonstrates high efficacy (MIC values <10 µg/mL) due to its polymeric structure and positive charge density, which disrupts cell membranes .

- 2,5-Piperazinedione Derivatives : Compounds with 2-methylpropyl groups (e.g., 3,6-bis(2-methylpropyl)-piperazinedione) show antifungal activity against Aspergillus flavus, suggesting alkyl branching contributes to bioactivity .

Membrane Permeabilization

- Guanidine Hydrochloride (CH₅N₃·HCl): A simpler analog, widely used to denature proteins and enhance membrane permeability. Studies show it reverses IM (imidazolinone) resistance in yeast by disrupting cell integrity .

- Target Compound : The addition of hydrophobic groups (methyl, isobutyl) may modify its permeabilizing effects compared to plain guanidine HCl, though experimental validation is needed.

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., Compounds 96–99) likely exhibit higher water solubility due to increased ionic character, whereas the target compound’s monohydrochloride form and branched alkyl group may reduce solubility .

- Thermodynamic Stability : Guanidine derivatives with aromatic substituents (e.g., CAS 120570-73-2, MW 297.87 g/mol) show higher molecular weights and stability, suggesting that substituent complexity impacts physical properties .

Biological Activity

N-methyl-N-(2-methylpropyl)guanidine hydrochloride is a guanidine derivative that has garnered attention for its potential biological activities. This compound is primarily researched for its interactions with biomolecules, therapeutic applications, and its role as a reagent in various biochemical studies. The following sections will detail its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its strong basicity, which facilitates various chemical reactions. In biological systems, it is known to interact with enzymes and proteins, influencing their functions. The compound enhances the release of acetylcholine following nerve impulses and modulates the rates of depolarization and repolarization in muscle cell membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₄ClN₃ |

| Molecular Weight | 151.64 g/mol |

| Solubility | Soluble in water |

| pH Range | 6-8.5 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : The compound has been studied for its ability to modify enzyme activity, particularly in relation to acetylcholine release and muscle contraction mechanisms.

- Therapeutic Potential : Preliminary studies suggest potential applications in neuromuscular disorders due to its effects on neurotransmitter dynamics.

- Antimicrobial Properties : Although primarily focused on other guanidine derivatives, there is emerging interest in the antimicrobial effects of related compounds, which may extend to this compound .

Case Studies

Table 2: Summary of Biological Activities

Research Applications

This compound has diverse applications across various fields:

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for N-methyl-N-(2-methylpropyl)guanidine hydrochloride?

- Methodological Answer : The synthesis involves guanylating agents and reaction with appropriate amine precursors. For example, derivatives of guanidine hydrochloride can be synthesized by reacting S-methylisothiourea salts with ammonia or substituted amines under controlled conditions. After reaction completion, the product is isolated via vacuum evaporation, treated with HCl/MeOH, and purified to yield crystalline solids. Yields typically range from 67% to 77%, as demonstrated in similar guanidine hydrochloride syntheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a face shield to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust, which can form explosive clouds .

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide safety data sheets (SDS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- 1H NMR Spectroscopy : Analyze DMSO-d6 solutions to verify proton environments (e.g., guanidine protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : Use FAB-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 171.63) .

- Melting Point Analysis : Compare observed melting ranges (e.g., 178–189°C) to USP standards .

Q. What are the key physical and chemical properties relevant to experimental design?

- Answer :

- Solubility : Freely soluble in water and alcohol, facilitating aqueous-phase reactions .

- Basicity : High pKa (~13.6) enables catalytic roles in acid-base reactions .

- Stability : Stable under standard conditions but reactive with strong oxidizers; store in airtight containers away from heat .

Advanced Research Questions

Q. How does this compound interact with proteins in denaturation studies?

- Methodological Answer : Guanidine hydrochloride derivatives destabilize protein tertiary structures by disrupting hydrogen bonds and hydrophobic interactions. In sucrose density gradient experiments, 6 M solutions denature proteins like ShlA, shifting their aggregation states. Monitor denaturation via circular dichroism (CD) or fluorescence quenching .

Q. What reaction mechanisms explain its role in multicomponent catalytic systems?

- Answer : The guanidine group acts as a hydrogen-bond donor/acceptor, facilitating nucleophilic substitutions (e.g., Mannich reactions) and electrophilic additions. For example, it catalyzes β-amino carbonyl formation via enolate stabilization. Kinetic studies using stopped-flow spectrophotometry can elucidate rate constants .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer : Discrepancies (e.g., variable inhibitory effects in enzyme assays) may arise from differences in solvent polarity or counterion effects. Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions. Cross-validate with molecular docking simulations to assess steric/electronic compatibility .

Q. What are its applications in designing novel pharmaceutical intermediates?

- Answer : The compound serves as a precursor for bioactive molecules, such as kinase inhibitors or receptor antagonists. For instance, its structural analogs show promise in blocking ion channels. Optimize derivatives via SAR studies, focusing on substituent effects at the 2-methylpropyl group .

Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.